molecular formula C6H2BrClFI B13912694 2-Bromo-1-chloro-3-fluoro-5-iodobenzene

2-Bromo-1-chloro-3-fluoro-5-iodobenzene

Cat. No.: B13912694
M. Wt: 335.34 g/mol
InChI Key: XCVDCGMALCUQDE-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-fluoro-5-iodobenzene is an organic compound with the molecular formula C6H2BrClFI. It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a pre-substituted benzene ring. For example, starting with a fluorobenzene derivative, sequential halogenation reactions can introduce bromine, chlorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically produced in crystalline solid form and requires careful handling and storage to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine, iodine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling catalysts (e.g., palladium complexes). Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield various halogenated benzene derivatives, while coupling reactions can produce biaryl compounds or other complex organic structures .

Scientific Research Applications

2-Bromo-1-chloro-3-fluoro-5-iodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-fluoro-5-iodobenzene involves its interaction with molecular targets through various chemical pathways. The compound’s halogen atoms can participate in electrophilic aromatic substitution reactions, forming intermediates that further react to yield the final products. The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-chloro-2-fluoro-5-iodobenzene
  • 2-Bromo-4-fluoro-1-iodobenzene
  • 2-Bromo-3-chloro-1-fluoro-5-iodobenzene

Uniqueness

2-Bromo-1-chloro-3-fluoro-5-iodobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers unique opportunities for selective functionalization and the synthesis of complex organic molecules .

Properties

Molecular Formula

C6H2BrClFI

Molecular Weight

335.34 g/mol

IUPAC Name

2-bromo-1-chloro-3-fluoro-5-iodobenzene

InChI

InChI=1S/C6H2BrClFI/c7-6-4(8)1-3(10)2-5(6)9/h1-2H

InChI Key

XCVDCGMALCUQDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)I

Origin of Product

United States

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